molecular formula C9H16ClNO B2454518 N-(but-3-yn-1-yl)oxan-4-amine hydrochloride CAS No. 2138534-02-6

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride

Cat. No.: B2454518
CAS No.: 2138534-02-6
M. Wt: 189.68
InChI Key: KKKCGPHGHRELQJ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride is a chemical compound with a unique structure that includes an oxane ring and an alkyne group

Properties

IUPAC Name

N-but-3-ynyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-3-6-10-9-4-7-11-8-5-9;/h1,9-10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCGPHGHRELQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)oxan-4-amine hydrochloride typically involves the reaction of but-3-yn-1-amine with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-amine: A simpler compound with similar alkyne functionality.

    Oxan-4-amine: Lacks the alkyne group but has similar amine functionality.

    N-(but-3-yn-1-yl)oxan-4-one: Similar structure but with a ketone group instead of an amine.

Uniqueness

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride is unique due to the combination of an oxane ring and an alkyne group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

N-(but-3-yn-1-yl)oxan-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through the reaction of but-3-yn-1-amine with oxan-4-one. The synthesis typically involves the use of bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide. The reaction conditions can be optimized to enhance yield and purity, often incorporating automated processes in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can form both covalent and non-covalent bonds, leading to alterations in enzyme activity or receptor function. This compound is particularly noted for its role in biochemical assays and studies on enzyme mechanisms, suggesting potential applications in drug development.

Biological Activity Overview

Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes, which may be relevant in the context of various diseases. For instance, its interaction with the NLRP3 inflammasome has implications for inflammatory responses in conditions such as Alzheimer's disease and stroke .

Case Studies :

  • Inflammation Research : In a study examining the effects of various compounds on NLRP3 activation, this compound was identified as a potential inhibitor, suggesting its utility in managing chronic inflammatory diseases .
  • Neurodegenerative Diseases : Research indicates that this compound may modulate pathways involved in neurodegeneration, providing a basis for further investigation into its therapeutic potential against conditions like Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits NLRP3 inflammasome activation
Neuroprotective EffectsPotential modulation of neurodegenerative pathways
Chemical ReactionsUndergoes oxidation, reduction, and substitution reactions

Research Applications

N-(but-3-yn-1-yloxan)-4-amino hydrochloride is not only significant for its biological activities but also serves as a crucial building block in organic synthesis. Its applications extend to:

  • Chemical Research : Utilized as a reagent for synthesizing complex organic molecules.
  • Biological Studies : Employed in enzyme mechanism studies and biochemical assays to probe cellular functions .

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